2-(2-Cyanophenyl)-2,2-difluoroacetic Acid
Overview
Description
2-(2-Cyanophenyl)-2,2-difluoroacetic Acid is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used in the preparation of tricyclic compounds as ERK inhibitors for treating cancers and autoimmune diseases .
Physical And Chemical Properties Analysis
This compound is a white to yellow to gray to brown solid . It has a melting point of 122-123℃, a boiling point of 334℃, and a density of 1.26 . It is stored at room temperature .Scientific Research Applications
Sensing and Detection Technologies
Research has shown the potential of compounds related to 2-(2-Cyanophenyl)-2,2-difluoroacetic acid in sensing and detection technologies. Specifically, cyano-substituted vinylacridine derivatives exhibit aggregation-induced emission properties, making them suitable for developing sensors to detect aromatic amine and volatile acid vapors. These sensors display quick response times and low detection limits, highlighting their efficiency in environmental monitoring and safety applications (Xue et al., 2017).
Intermediate for Diverse Chemical Syntheses
The versatility of N-Acyl-3,3-difluoro-2-oxoindoles, closely related to this compound, is demonstrated in their ability to serve as intermediates for a variety of chemical syntheses. These compounds, upon reaction with different nucleophiles, lead to the formation of diverse products, including 2-(2-amidoacyl)-2,2-difluoroacetic acids, alkyl 2-(2-amidoacyl)-2,2-difluoroacetates, and others. This versatility underscores the role of such compounds in synthetic organic chemistry, enabling the development of new materials and pharmaceuticals (Boechat et al., 2008).
Dye-Sensitized Solar Cells
Organic dyes incorporating N-functionalized pyrrole as a conjugated bridge, which are structurally similar to this compound, have been utilized in dye-sensitized solar cells. These compounds, with their unique electron-withdrawing groups, help suppress dye aggregation on TiO2 surfaces and expand electronic absorption spectra, thus enhancing solar cell efficiency. This application demonstrates the potential of such compounds in renewable energy technologies (Li et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(2-cyanophenyl)-2,2-difluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-4-2-1-3-6(7)5-12/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVPATRQHSTMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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